molecular formula C9H11FN2O B13631062 3-(5-Fluoropyridin-2-yl)morpholine

3-(5-Fluoropyridin-2-yl)morpholine

Cat. No.: B13631062
M. Wt: 182.19 g/mol
InChI Key: AIVMVSAXSXKBGQ-UHFFFAOYSA-N
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Description

3-(5-Fluoropyridin-2-yl)morpholine is a chemical compound that features a morpholine ring attached to a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoropyridin-2-yl)morpholine typically involves the nucleophilic substitution reaction of a fluoropyridine derivative with morpholine. One common method includes the reaction of 5-fluoropyridine-2-bromide with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoropyridin-2-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(5-Fluoropyridin-2-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Fluoropyridin-2-yl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluoropyridine moiety can enhance the compound’s binding affinity and selectivity due to its electron-withdrawing properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Fluoropyridin-2-yl)morpholine is unique due to the combination of the morpholine ring and the fluoropyridine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H11FN2O

Molecular Weight

182.19 g/mol

IUPAC Name

3-(5-fluoropyridin-2-yl)morpholine

InChI

InChI=1S/C9H11FN2O/c10-7-1-2-8(12-5-7)9-6-13-4-3-11-9/h1-2,5,9,11H,3-4,6H2

InChI Key

AIVMVSAXSXKBGQ-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=NC=C(C=C2)F

Origin of Product

United States

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